molecular formula C17H22N2O3 B7357787 2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol

2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol

Cat. No. B7357787
M. Wt: 302.37 g/mol
InChI Key: XOOQNRKCQDLWGW-UHFFFAOYSA-N
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Description

2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol, also known as Moxonidine, is a novel antihypertensive drug that has been extensively studied in recent years. Moxonidine is a selective imidazoline receptor agonist that has been shown to have significant antihypertensive effects.

Mechanism of Action

2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol activates imidazoline receptors in the brainstem and peripheral tissues. This results in a reduction in sympathetic nervous system activity, which leads to a decrease in blood pressure. This compound also has a direct vasodilatory effect on blood vessels, which further contributes to its antihypertensive effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce sympathetic nervous system activity, increase insulin sensitivity, and improve lipid metabolism. This compound has also been shown to improve endothelial function and reduce inflammation, which may contribute to its cardiovascular benefits.

Advantages and Limitations for Lab Experiments

2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. This compound is also relatively easy to synthesize and has a high degree of purity. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which may make it difficult to use in long-term studies. This compound also has some potential side effects, such as dry mouth and dizziness, which may need to be monitored in lab experiments.

Future Directions

There are several future directions for the study of 2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol. One area of research is the potential use of this compound in the treatment of insulin resistance and metabolic syndrome. Another area of research is the potential use of this compound in the treatment of sleep apnea. Further studies are also needed to fully understand the cardiovascular benefits of this compound and its potential use in the prevention of cardiovascular disease.
Conclusion:
In conclusion, this compound is a novel antihypertensive drug that has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has shown significant antihypertensive effects and has potential therapeutic benefits for other conditions. Further research is needed to fully understand the potential uses of this compound and its cardiovascular benefits.

Synthesis Methods

The synthesis of 2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol involves the reaction of 2-methyl-6-nitrophenol with 2-methylcyclohexanone in the presence of sodium methoxide. The resulting intermediate is then reacted with 3-chloromethyl-1,2,4-oxadiazole to yield this compound. The synthesis of this compound has been extensively studied and optimized, resulting in high yields and purity.

Scientific Research Applications

2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol has been extensively studied for its antihypertensive effects. It has been shown to reduce blood pressure by activating imidazoline receptors in the brainstem and peripheral tissues. This compound has also been studied for its potential use in the treatment of other conditions, such as insulin resistance, metabolic syndrome, and sleep apnea.

properties

IUPAC Name

2-methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-6-3-4-9-14(11)21-10-15-18-17(22-19-15)13-8-5-7-12(2)16(13)20/h5,7-8,11,14,20H,3-4,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOQNRKCQDLWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCC2=NOC(=N2)C3=CC=CC(=C3O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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